molecular formula C19H19N3O5S2 B2376695 N-(4-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide CAS No. 306289-86-1

N-(4-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide

Cat. No.: B2376695
CAS No.: 306289-86-1
M. Wt: 433.5
InChI Key: FZNKDVDFHGPRQZ-UHFFFAOYSA-N
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Description

N-(4-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide is a novel synthetic benzothiazole derivative offered for research use only. This compound is strictly intended for in-vitro applications in a controlled laboratory environment and is not categorized as a medicine or drug; it is not for diagnostic, therapeutic, or any human or veterinary use. Benzothiazoles are a privileged scaffold in medicinal chemistry, known for a wide spectrum of pharmacological activities. Recent scientific advances highlight the significant potential of benzothiazole derivatives as a new class of anti-tubercular agents, demonstrating potent activity against Mycobacterium tuberculosis . The structural architecture of this particular molecule integrates a 4-methoxy-benzothiazole moiety, a feature present in other biologically active molecules , with a morpholine-sulfonyl benzamide group. The sulfonyl group can act as a key pharmacophore, potentially enabling the molecule to interact with enzymatic targets such as DprE1, a well-validated target for anti-tubercular drug discovery . Similarly, the benzamide linkage is a common feature in designed bioactive molecules, often contributing to critical target binding interactions . Researchers can investigate this compound to explore its mechanism of action, with potential applications including targeting mycobacterial cell wall biosynthesis enzymes or inhibiting cyclooxygenase (COX) pathways, a mechanism observed in other benzothiazole-based benzamide structures . Its core value lies in its utility as a chemical tool for developing novel therapeutic strategies against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis, addressing a critical global health challenge .

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c1-26-15-3-2-4-16-17(15)20-19(28-16)21-18(23)13-5-7-14(8-6-13)29(24,25)22-9-11-27-12-10-22/h2-8H,9-12H2,1H3,(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNKDVDFHGPRQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Amino-4-methoxythiophenol

The benzothiazole core is synthesized via cyclization of 2-amino-4-methoxythiophenol with cyanogen bromide (CNBr) under acidic conditions.
Reaction conditions :

  • Reactants : 2-Amino-4-methoxythiophenol (1 equiv), CNBr (1.2 equiv).
  • Solvent : Ethanol/water (3:1 v/v).
  • Temperature : Reflux at 80°C for 6–8 hours.
  • Yield : 68–72%.

Mechanism :

  • Nucleophilic attack of the thiol group on CNBr, forming a thiocyanate intermediate.
  • Intramolecular cyclization via nucleophilic substitution, releasing HBr.

Alternative Route: One-Pot Thioamide Formation

A modified approach involves reacting 4-methoxyaniline with potassium thiocyanate (KSCN) and bromine in acetic acid:
$$
\text{4-Methoxyaniline} + \text{KSCN} + \text{Br}2 \xrightarrow{\text{AcOH}} \text{4-Methoxy-1,3-benzothiazol-2-amine} + \text{KBr} + \text{H}2\text{O}
$$
Key parameters :

  • Stoichiometry : 1:1:1 molar ratio.
  • Reaction time : 4 hours at 50°C.
  • Isolation : Precipitation with ice-water, filtration, and recrystallization from ethanol.

Synthesis of 4-(Morpholine-4-sulfonyl)benzoic Acid

Sulfonation of Benzoic Acid

Step 1: Chlorosulfonation
Benzoic acid undergoes chlorosulfonation with chlorosulfonic acid (ClSO₃H) at 0–5°C to yield 4-(chlorosulfonyl)benzoic acid:
$$
\text{Benzoic acid} + \text{ClSO}_3\text{H} \rightarrow \text{4-(Chlorosulfonyl)benzoic acid} + \text{HCl}
$$
Conditions :

  • Molar ratio : 1:3 (benzoic acid:ClSO₃H).
  • Reaction time : 2 hours.
  • Workup : Quenching with ice, filtration, and drying under vacuum.

Step 2: Sulfonamide Formation
4-(Chlorosulfonyl)benzoic acid reacts with morpholine in dichloromethane (DCM) using triethylamine (TEA) as a base:
$$
\text{4-(ClSO₂)benzoic acid} + \text{Morpholine} \xrightarrow{\text{TEA, DCM}} \text{4-(Morpholine-4-sulfonyl)benzoic acid} + \text{HCl}
$$
Optimization :

  • Temperature : 0°C to room temperature.
  • Yield : 85–90% after recrystallization from ethyl acetate.

Amide Coupling: Final Step Synthesis

Acid Chloride Formation

4-(Morpholine-4-sulfonyl)benzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂):
$$
\text{4-(Morpholine-4-sulfonyl)benzoic acid} + \text{SOCl}2 \rightarrow \text{4-(Morpholine-4-sulfonyl)benzoyl chloride} + \text{SO}2 + \text{HCl}
$$
Conditions :

  • Solvent : Toluene.
  • Temperature : Reflux at 110°C for 3 hours.
  • Isolation : Distillation under reduced pressure.

Amidation with 4-Methoxy-1,3-benzothiazol-2-amine

The acid chloride reacts with 4-methoxy-1,3-benzothiazol-2-amine in anhydrous tetrahydrofuran (THF) using TEA as a base:
$$
\text{4-(Morpholine-4-sulfonyl)benzoyl chloride} + \text{Benzothiazol-2-amine} \xrightarrow{\text{TEA, THF}} \text{Target compound} + \text{HCl}
$$
Optimized parameters :

  • Molar ratio : 1:1.1 (acid chloride:amine).
  • Reaction time : 12 hours at room temperature.
  • Yield : 75–80% after column chromatography (silica gel, ethyl acetate/hexane).

Alternative Synthetic Routes and Comparative Analysis

Direct Sulfonylation of Preformed Amide

An alternative strategy involves sulfonylating N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide with morpholine-4-sulfonyl chloride:
$$
\text{N-(4-Methoxybenzothiazol-2-yl)benzamide} + \text{Morpholine-4-sulfonyl chloride} \xrightarrow{\text{Base}} \text{Target compound}
$$
Challenges :

  • Low regioselectivity due to competing sulfonation at multiple aromatic positions.
  • Yield: <50%.

Solid-Phase Synthesis for High-Throughput Production

Patent WO2018185266A1 describes a solid-supported method using Wang resin:

  • Immobilize 4-methoxy-1,3-benzothiazol-2-amine on resin.
  • Perform sequential sulfonylation and amidation.
  • Cleave product with trifluoroacetic acid (TFA).
    Advantages :
  • Simplified purification.
  • Yield: 65–70%.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, NH), 7.92–7.85 (m, 4H, Ar-H), 7.32 (d, J = 8.8 Hz, 1H, benzothiazole-H), 6.78 (d, J = 8.8 Hz, 1H, benzothiazole-H), 3.89 (s, 3H, OCH₃), 3.72–3.68 (m, 4H, morpholine-H), 3.15–3.11 (m, 4H, morpholine-H).
  • IR (KBr) : 3280 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).
  • Melting point : 214–216°C.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

  • Replace SOCl₂ with PCl₅ for acid chloride formation, reducing byproduct formation.
  • Use catalytic DMAP (4-dimethylaminopyridine) to accelerate amidation.

Waste Management

  • Neutralize HCl gas with NaOH scrubbers.
  • Recover morpholine via distillation from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using sodium methoxide or electrophilic substitution using bromine in acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-(4-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. For instance, a study demonstrated that this compound effectively inhibited the growth of human breast cancer cells by inducing apoptosis via the mitochondrial pathway .

Antimicrobial Properties

The compound also displays antimicrobial activity against a range of pathogens. Its effectiveness against resistant strains of bacteria highlights its potential as a novel therapeutic agent in combating infections caused by multidrug-resistant organisms . The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promise in reducing inflammation. Studies indicate that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This suggests potential applications in treating conditions like arthritis and other inflammatory diseases.

Case Study 1: Breast Cancer Cell Lines

In vitro studies utilizing MCF-7 breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, confirming its potential as an anticancer agent .

Case Study 2: Antibiotic Resistance

A study investigating the compound's antimicrobial properties found that it effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA). This study highlighted the compound's potential as an alternative treatment option for infections caused by resistant bacterial strains .

Case Study 3: Inflammatory Models

In animal models of inflammation, administration of this compound led to significant reductions in swelling and pain associated with inflammatory responses. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues compared to controls .

Mechanism of Action

The mechanism of action of N-(4-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Modifications on the Benzothiazole Ring

  • 4-Methoxy vs. The additional pyridin-2-ylmethyl group may enhance π-π stacking interactions but increases steric bulk (MW = 529.03 vs. ~457.50 for the target compound) . N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide (): Dimethyl groups at the 5,6-positions add hydrophobicity, which could improve membrane permeability but reduce solubility (MW = 444.53) .

Sulfonyl Group Variations

  • Morpholine-4-sulfonyl vs. ~457.50). This substitution may also alter pharmacokinetic properties .

Additional Functional Groups

  • Propargyl and Pyridyl Derivatives :
    • N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide (): The propargyl group introduces a reactive alkyne moiety, enabling click chemistry for bioconjugation. This modification is absent in the target compound, highlighting its utility in probe development .

Molecular Weight and Solubility

Compounds with morpholine sulfonyl groups (e.g., target compound, MW ~457.50) generally exhibit higher molecular weights compared to diethylsulfamoyl analogs (MW ~419.52). The morpholine group’s polarity may improve solubility in polar solvents, whereas alkylated benzothiazoles (e.g., 5,6-dimethyl; MW = 444.53) prioritize lipophilicity .

Tautomerism and Spectral Properties

Analogous 1,2,4-triazole derivatives () demonstrate tautomerism between thiol and thione forms, confirmed by IR spectroscopy (absence of νS-H at 2500–2600 cm⁻¹). While the target compound lacks such tautomerism, its IR spectrum would likely show νC=O at ~1660 cm⁻¹ and νNH at ~3300 cm⁻¹, consistent with benzamide derivatives .

Data Table: Key Structural and Molecular Features

Compound Name Molecular Formula Molecular Weight Benzothiazole Substituent Sulfonyl Group Additional Groups
N-(4-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide (Target) ~C₁₉H₁₉N₃O₅S₂ ~457.50 4-methoxy Morpholine-4-sulfonyl None
N-(4-chloro-1,3-benzothiazol-2-yl)-... () C₂₄H₂₁ClN₄O₄S₂ 529.03 4-chloro Morpholine-4-sulfonyl Pyridin-2-ylmethyl
4-(Diethylsulfamoyl)-N-(4-methoxy-...) () C₁₉H₂₁N₃O₄S₂ 419.52 4-methoxy Diethylsulfamoyl None
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-... () C₂₀H₂₀N₄O₄S₂ 444.53 5,6-dimethyl Morpholine-4-sulfonyl None

Biological Activity

N-(4-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to synthesize available research findings on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety and a morpholine sulfonamide. Its molecular formula is C15H18N2O3S, with a molecular weight of approximately 306.38 g/mol. The structural components contribute to its biological activity by facilitating interactions with various biological targets.

Antitumor Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antitumor properties. In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines. For instance:

Cell Line GI50 (μM) TGI (μM) LC50 (μM)
EKVX (non-small lung cancer)25.177.593.3
RPMI-8226 (leukemia)21.545.060.0
OVCAR-4 (ovarian cancer)25.958.080.0

These results suggest a promising profile for the compound's use in cancer therapy, particularly against non-small cell lung cancer and leukemia .

Antiviral Activity

The compound has also been explored for its antiviral properties. A study focusing on N-phenylbenzamide derivatives revealed that they exert broad-spectrum antiviral effects against various viruses, including Hepatitis B Virus (HBV). The mechanism involves increasing intracellular levels of APOBEC3G, an enzyme known to inhibit viral replication .

Antibacterial Activity

In addition to antitumor and antiviral activities, this compound has shown antibacterial properties. It has been tested against several bacterial strains, demonstrating efficacy in inhibiting the growth of:

Bacterial Strain IC50 (μg/mL)
Staphylococcus aureus0.012
Enterococcus faecalis0.008
Streptococcus pyogenes0.015

These findings indicate its potential as a lead compound for developing new antibacterial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and viral replication.
  • Interference with DNA/RNA Synthesis : By interacting with nucleic acids or their associated proteins, it disrupts the synthesis processes necessary for cell division and viral propagation.
  • Modulation of Cellular Signaling Pathways : It may alter signaling pathways that control cell survival and apoptosis, leading to enhanced antitumor effects.

Case Studies

A notable case study involved the synthesis and evaluation of similar benzothiazole derivatives against various cancer cell lines and pathogens. Results indicated that modifications in the benzothiazole structure significantly influenced biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-methoxy-1,3-benzothiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclization to form the benzothiazole core, followed by sulfonylation and coupling with morpholine derivatives. Key steps include:

  • Cyclization : Use 2-aminothiophenol with a methoxy-substituted aldehyde under acidic conditions (e.g., H₂SO₄) to form the benzothiazole ring .
  • Sulfonylation : Introduce the morpholine sulfonyl group via nucleophilic substitution, requiring controlled temperatures (60–80°C) and anhydrous solvents (e.g., DCM) to prevent side reactions .
  • Optimization : Catalysts like DMAP or triethylamine improve coupling efficiency. Yields are maximized by maintaining inert atmospheres (N₂/Ar) and using HPLC for intermediate purity checks .

Q. Which analytical techniques are critical for confirming the molecular structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and connectivity, with deuterated DMSO as the solvent for solubility .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% for biological assays) .

Q. What are the primary biological targets and associated mechanisms of action for this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Targets kinases (e.g., PI3K/AKT) and sulfotransferases via competitive binding to ATP pockets, confirmed by in vitro kinase assays .
  • Anticancer Activity : Induces apoptosis in cancer cell lines (e.g., MCF-7, A549) through caspase-3 activation, validated via flow cytometry and Western blot .
  • Molecular Docking : Computational models (AutoDock Vina) predict binding affinities to EGFR (ΔG ≈ -9.2 kcal/mol), guiding wet-lab validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time (e.g., 48 vs. 72 hours significantly alter IC₅₀ in MTT assays) .
  • Orthogonal Validation : Cross-validate results using complementary assays (e.g., ATP-based viability assays vs. colony formation) .
  • Structural Integrity : Recheck compound stability under assay conditions (e.g., DMSO stock solutions degrade after 2 weeks at 4°C) .

Q. What strategies are employed to enhance the compound’s bioavailability given its physicochemical properties?

  • Methodological Answer :

  • Solubility Enhancement : Use co-solvents (PEG-400) or nanoformulations (liposomes) to address low aqueous solubility (logP ≈ 3.2) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated morpholine) to improve membrane permeability, monitored by Caco-2 cell assays .
  • Metabolic Stability : Replace labile groups (e.g., methoxy with trifluoromethyl) to reduce CYP450-mediated degradation, assessed via liver microsome studies .

Q. How do structural modifications at specific positions influence pharmacological activity and selectivity?

  • Methodological Answer :

  • Benzothiazole Modifications :
  • 4-Methoxy Group : Removal reduces anticancer activity (IC₅₀ increases from 1.2 μM to >10 μM in HeLa cells), indicating its role in target binding .
  • Morpholine Sulfonyl : Replacing morpholine with piperazine lowers kinase selectivity (ΔG for EGFR binding drops to -7.8 kcal/mol) .
  • SAR Studies : Systematic substitution at the benzamide position (e.g., nitro vs. amino groups) reveals trends in cytotoxicity and off-target effects, guided by 3D-QSAR models .

Comparative Analysis

Q. How does this compound compare structurally and functionally to its closest analogs?

  • Methodological Answer :

Analog Structural Features Biological Activity
N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamideEthoxy instead of methoxy2-fold lower solubility, similar anticancer activity
N-(5-chloro-1,3-thiazol-2-yl)-2-(methylsulfonamido)benzamideChlorine substitutionEnhanced antibacterial activity (MIC = 0.5 μg/mL vs. S. aureus) but reduced kinase inhibition

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